

An In-depth Technical Guide on the Physicochemical Properties of MCPA-isooctyl Ester

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Compound of Interest

Compound Name: MCPA-isooctyl

Cat. No.: B055606

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **MCPA-isooctyl** ester, a widely used herbicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of key biological and environmental pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **MCPA-isooctyl** ester. It is important to note that while **MCPA-isooctyl** ester is the subject of this guide, some experimental data are more readily available for its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid). Such instances are clearly indicated in the table.

| Property | Value | Notes and Citations |
|--|--|--|
| Molecular Formula | C ₁₇ H ₂₅ ClO ₃ | [1][2][3] |
| Molecular Weight | 312.83 g/mol | [1][2][3] |
| CAS Number | 26544-20-7 | [3] |
| Appearance | Colorless to light-colored liquid | [4] |
| Density | 1.063 g/cm ³ | [2] |
| Boiling Point | 387.3 °C at 760 mmHg | [2] |
| Melting Point | Not available for isooctyl ester. | The melting point of the parent MCPA acid is 118-119 °C.[5] |
| Vapor Pressure | 3.33 x 10 ⁻⁶ mmHg at 25°C | A safety data sheet for a formulation containing MCPA ester lists a much higher vapor pressure of 20.7 mm Hg, which is likely not representative of the pure active ingredient.[6] The provided value is from a chemical database and is more consistent with a compound of this nature. |
| Water Solubility | Low; specific value not available. | MCPA-isooctyl ester is described as having low water solubility, while the parent MCPA acid has a water solubility of 825 mg/L at 25 °C. [5] The ester form is significantly less soluble in water. |
| Solubility in Organic Solvents | Soluble in many organic solvents. | [4] |
| Octanol-Water Partition Coefficient (LogP) | 5.9 (estimated) | This value indicates high lipophilicity.[3] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **MCPA-isooctyl** ester is guided by internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance with low solubility like **MCPA-isooctyl** ester, the Column Elution Method is appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.

Procedure:

- **Preparation of the Column:** A suitable amount of the test substance is dissolved in a volatile solvent and coated onto an inert carrier material (e.g., glass beads, silica gel). After evaporation of the solvent, the coated carrier is packed into a column.
- **Elution:** Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.
- **Analysis:** Fractions of the eluate are collected and the concentration of **MCPA-isooctyl** ester is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- **Determination of Solubility:** The solubility is determined from the concentration of the substance in the fractions where the concentration has reached a constant value.

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. For compounds with low volatility like **MCPA-isooctyl** ester, the Gas Saturation Method is a suitable technique.

Principle: A stream of inert gas is passed through or over the test substance at a known temperature and flow rate, slow enough to ensure the gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.

Procedure:

- **Apparatus Setup:** The test substance is placed in a thermostatically controlled sample holder. An inert carrier gas (e.g., nitrogen or argon) is passed through the sample holder at a precisely controlled flow rate.
- **Saturation:** The gas becomes saturated with the vapor of **MCPA-isooctyl** ester.
- **Trapping:** The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the substance.
- **Quantification:** The amount of trapped **MCPA-isooctyl** ester is quantified using an appropriate analytical technique (e.g., GC with a suitable detector).
- **Calculation:** The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity. Due to the high estimated LogP of **MCPA-isooctyl** ester, the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental protocol. The traditional shake-flask method is not suitable for highly lipophilic substances as it can lead to the formation of micro-emulsions, resulting in inaccurate measurements.

Principle: The slow-stirring method involves gently stirring a mixture of n-octanol, water, and the test substance for an extended period to allow for partitioning equilibrium to be reached without the formation of an emulsion.

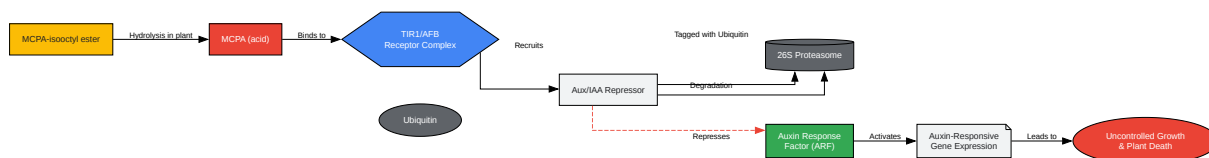
Procedure:

- **Preparation:** A defined volume of n-octanol and water are placed in a jacketed glass vessel maintained at a constant temperature. The test substance is introduced into the system.
- **Equilibration:** The mixture is stirred slowly for a period sufficient to reach equilibrium (this can take several days for highly lipophilic compounds).
- **Phase Separation:** After stirring is stopped, the two phases are allowed to separate completely.
- **Sampling and Analysis:** Samples are carefully taken from both the n-octanol and water phases. The concentration of **MCPA-isooctyl** ester in each phase is determined using a sensitive analytical method like HPLC or GC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The LogP is the base-10 logarithm of this value.

Mandatory Visualizations

Mode of Action: Synthetic Auxin Pathway

MCPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[7] At herbicidal concentrations, it disrupts normal plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[7][8]

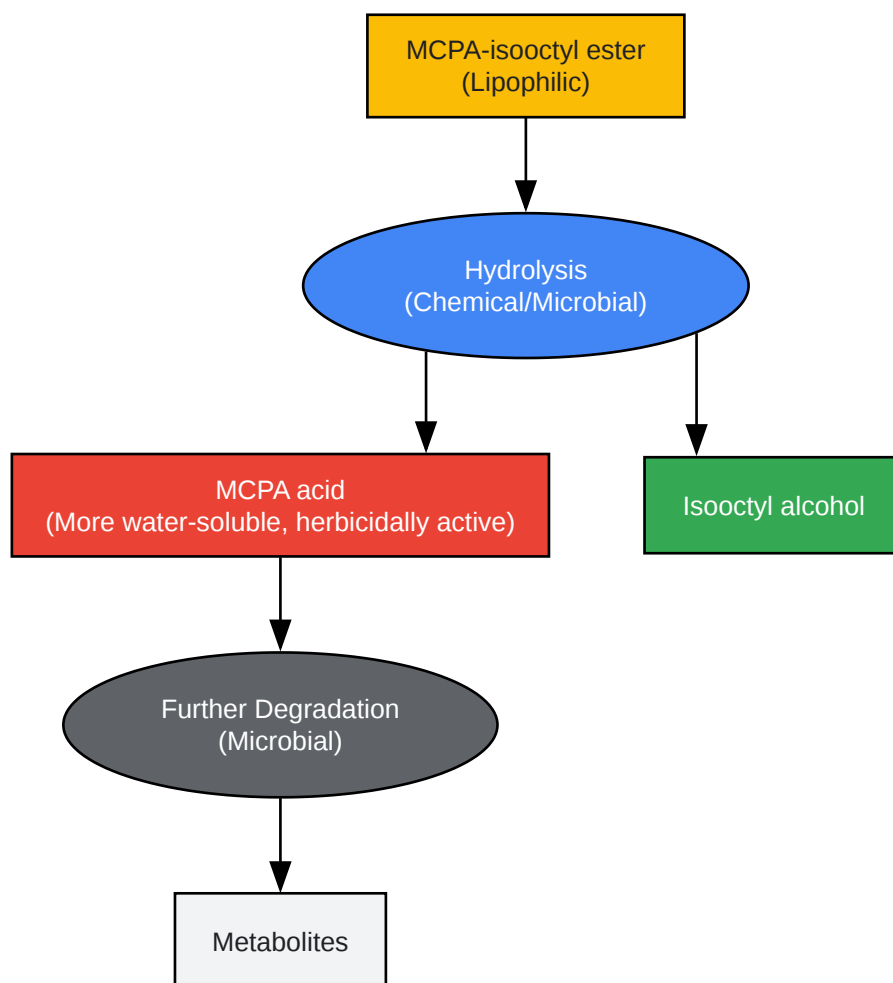


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MCPA's synthetic auxin mode of action.

Environmental Fate: Hydrolysis Pathway

In the environment, **MCPA-isooctyl** ester is primarily degraded through hydrolysis of the ester bond. This process can be both chemical and microbial, and it converts the lipophilic ester into the more water-soluble and herbicidally active MCPA acid.

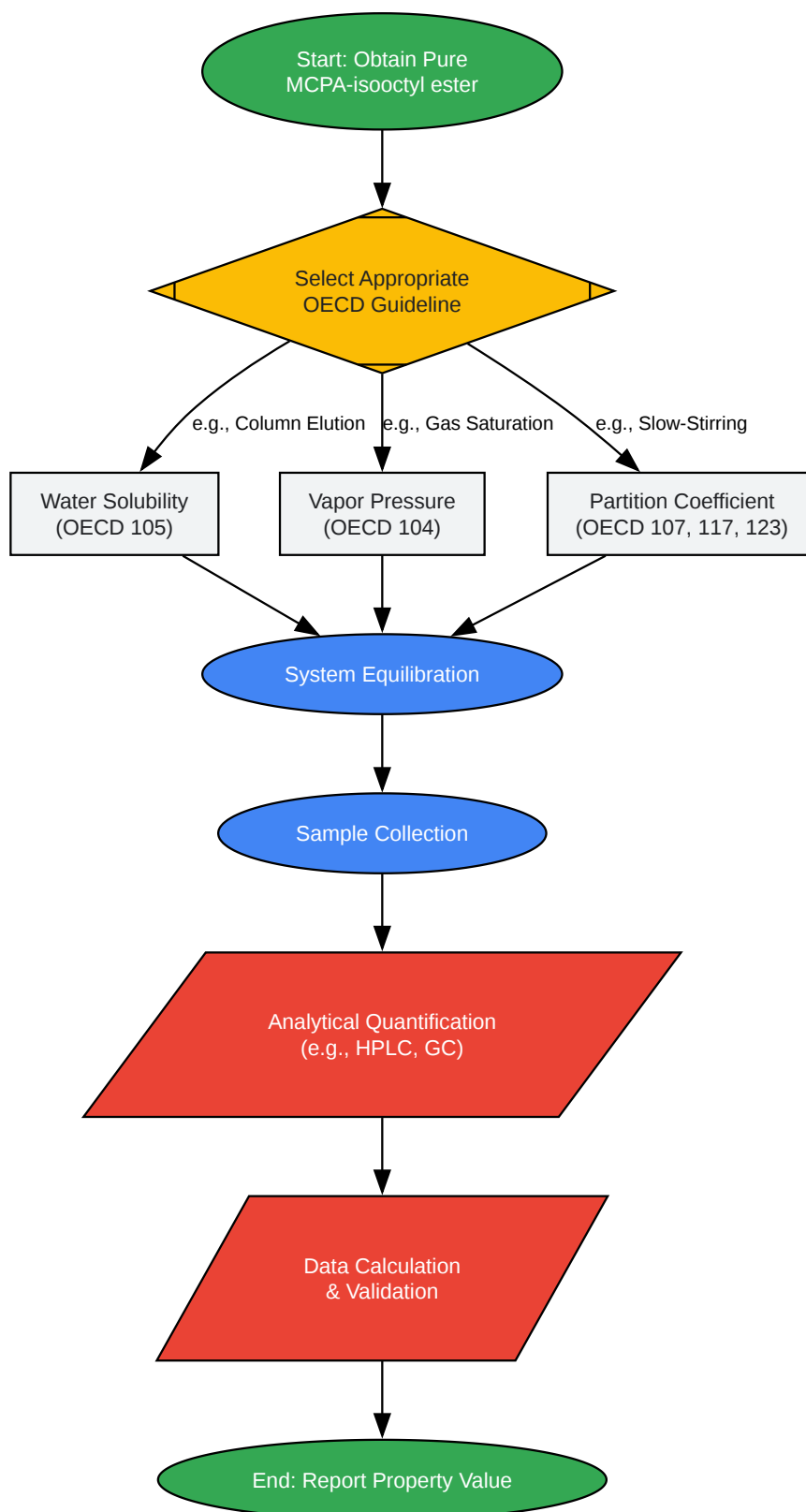


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Environmental hydrolysis of **MCPA-isooctyl** ester.

Experimental Workflow: Physicochemical Property Determination

The general workflow for the experimental determination of key physicochemical properties involves a series of standardized steps to ensure accuracy and reproducibility of the data.



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General workflow for physicochemical property determination.

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